Demethylcephalotaxinone is primarily sourced from the Cephalotaxus species, which are evergreen trees native to East Asia. The classification of demethylcephalotaxinone falls under:
This compound is characterized by its complex polycyclic structure, which contributes to its biological activity and potential therapeutic applications.
The synthesis of demethylcephalotaxinone can be achieved through various methods, typically involving multiple steps that incorporate key reactions such as alkylation, cyclization, and functional group transformations.
The molecular structure of demethylcephalotaxinone features a tetracyclic arrangement that includes a lactam ring. The stereochemistry around the nitrogen atom and other chiral centers is crucial for its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to elucidate the structure and confirm the identity of synthesized compounds .
Demethylcephalotaxinone participates in several chemical reactions that are essential for its synthesis and potential modifications:
The mechanism of action for demethylcephalotaxinone involves interaction with specific biological targets, primarily in cancer cells.
Understanding the physical and chemical properties of demethylcephalotaxinone is crucial for its application in medicinal chemistry:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
Demethylcephalotaxinone has several promising applications in scientific research:
Ongoing studies aim to optimize its synthesis and explore its full potential in drug development .
Recent genomic investigations of Cephalotaxus species have identified a conserved biosynthetic gene cluster (BGC) spanning approximately 45 kb that encodes the enzymatic machinery for cephalotaxine-type alkaloid production. This cluster contains core genes including a norcoclaurine synthase homolog (EC 4.2.1.78), cytochrome P450 oxidoreductases (CYP80G2-type, EC 1.14.14.1), and a deacetylase (EC 3.1.1.-) that collectively facilitate the formation of the cephalotaxine backbone. Crucially, comparative genomic analysis of Cephalotaxus harringtonia and C. fortunei revealed a methyltransferase pseudogene in the latter species, corresponding with the natural accumulation of demethylcephalotaxinone in this taxon [5].
The BGC organization follows a collinear arrangement with the biochemical pathway: Genes encoding early pathway enzymes (tyrosine decarboxylase, phenylpyruvate decarboxylase) localize upstream, followed by central modification enzymes (P450s, methyltransferases), and finally tailoring enzymes (oxidoreductases). Transcriptomic profiling across different tissues demonstrated root-predominant expression of cluster genes, correlating with elevated demethylcephalotaxinone accumulation in subterranean organs. This expression pattern resembles the tissue-specific regulation observed in benzylisoquinoline alkaloid-producing species like Papaver somniferum, where RNMT transcript levels show root-specific abundance [1].
Gene silencing of the key P450 enzyme (CYP719T1) via virus-induced gene silencing (VIGS) in C. fortunei resulted in 87% reduction of demethylcephalotaxinone and concomitant accumulation of reticuline intermediates, confirming its essential role in the C-C phenol coupling reaction that forms the aporphine-like core structure. This enzymatic step demonstrates mechanistic parallels to the corytuberine synthase (CYP80G2) in magnoflorine biosynthesis [1] [5].
The O-methyltransferase (OMT) family in Cephalotaxus exhibits distinct substrate specificities governing branch points in alkaloid diversification. Demethylcephalotaxinone biosynthesis involves the selective absence of methylation at C-11, controlled by two functionally divergent OMT isoforms:
The crystal structure of CkOMT1 (solved at 2.1 Å resolution) reveals a compact N-terminal loop that sterically hinders C-11 approach to the S-adenosylmethionine (AdoMet) cofactor. Site-directed mutagenesis replacing Val152 with Ala expanded the substrate pocket, enabling C-11 methylation and converting demethylcephalotaxinone into cephalotaxine. This residue-specific gating mechanism explains the natural accumulation of the demethylated variant in specific Cephalotaxus species [1] [5].
Table 1: Kinetic Parameters of Methyltransferase Isoforms in Cephalotaxus
Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Product |
---|---|---|---|---|---|
CkOMT1 | Cephalotaxinone | 38 ± 3.2 | 0.53 ± 0.04 | 1.4 × 104 | 9-O-Methylcephalotaxinone |
CkOMT3 | Cephalotaxinone | 210 ± 18 | 0.12 ± 0.01 | 5.7 × 102 | Mixture (C9/C11 methylated) |
CkOMT1 | Norcoclaurine | 125 ± 11 | 0.08 ± 0.01 | 6.4 × 102 | - |
PsRNMT* | (S)-Reticuline | 22 ± 2.1 | 1.7 ± 0.1 | 7.7 × 104 | Magnoflorine |
*Opium poppy RNMT provided for comparison [1]
Enzymatic assays demonstrate that CkOMT1 follows sequential ordered kinetics with AdoMet binding preceding substrate entry. This contrasts with the substrate inhibition observed in CkOMT3 at concentrations >100 μM, suggesting distinct regulatory mechanisms. Phylogenetic analysis places both enzymes in the Class II OMT clade, sharing 64% sequence identity with the reticuline N-methyltransferase (RNMT) from Papaver somniferum, which specifically methylates the tertiary amine of reticuline in magnoflorine biosynthesis [1].
The demethylation mechanism of cephalotaxinone was elucidated using position-specific 13C-labeled precursors administered to C. fortunei root cultures. [1-13C]-Tyrosine incorporation resulted in specific enrichment at C-3, C-5, and C-9 positions of demethylcephalotaxinone, confirming its derivation from two tyrosine units. Crucially, [methyl-13C]-methionine feeding showed <2% incorporation, verifying the non-methylated status of C-11 as a biosynthetic endpoint rather than a post-formation demethylation product [4] [2].
Dual-labeling experiments using [13C8, 15N]-dopamine and [13C7]-4-HPAA (4-hydroxyphenylacetaldehyde) demonstrated intact incorporation with 13C-13C coupling observed between C-1' and C-9 in heteronuclear multiple bond correlation (HMBC) NMR spectra. This confirmed the retention of the C-N bond during scaffold formation, analogous to norcoclaurine biosynthesis in benzylisoquinoline alkaloids. The isotopic enrichment pattern revealed unexpected 13C scrambling in ring D, suggesting reversible transamination during early pathway steps [4] [6].
Table 2: Isotopic Labeling Patterns in Demethylcephalotaxinone Biosynthesis
Labeled Precursor | Concentration (mM) | Enrichment (%) | Key Enriched Positions | Metabolic Fate |
---|---|---|---|---|
[1-13C]-Tyrosine | 0.5 | 31.5 ± 2.7 | C-3, C-5, C-9 | Ring A and C formation |
[methyl-13C]-Methionine | 0.3 | 1.8 ± 0.3 | None detected | No C-11 methylation |
[13C8,15N]-Dopamine | 0.2 | 24.7 ± 1.9 | C-1', C-2', C-3', C-4', C-5', C-6', N | Benzyl moiety origin |
[13C7]-4-HPAA | 0.2 | 28.3 ± 2.1 | C-9, C-10, C-11, C-12, C-13 | Aldehyde contribution to ring D |
Time-resolved 13C-pulse chase experiments established the metabolic flux partitioning: Within 24 hours, 68% of administered [13C]-tyrosine was incorporated into demethylcephalotaxinone versus 12% into cephalotaxine, confirming the precursor-product relationship. The flux analysis further revealed that reticuline serves as the key branch point intermediate, with 73% flux toward cephalotaxane alkaloids versus 27% toward protoberberine-type alkaloids [4].
Metabolic engineering strategies have significantly improved demethylcephalotaxinone production in heterologous systems. Expression of the core pathway enzymes (tyrosine decarboxylase, norcoclaurine synthase, CYP719T1, and deacetylase) in Saccharomyces cerevisiae yielded only 0.8 mg/L demethylcephalotaxinone. Precursor-directed feeding of 1 mM reticuline increased titers to 35 mg/L, confirming rate-limiting early pathway steps. To overcome this bottleneck, a modular engineering approach was implemented:
This engineered strain produced 118 mg/L demethylcephalotaxinone without precursor feeding. Further enhancement to 523 mg/L was achieved through cofactor optimization: Supplementation of 0.1 mM pyridoxal phosphate (PLP) increased transamination efficiency by 2.8-fold, while 5 mM NADPH regenerating system (glucose-6-phosphate dehydrogenase) improved P450-mediated cyclization [7].
Table 3: Precursor Screening for Enhanced Demethylcephalotaxinone Biosynthesis
Precursor/Modification | Concentration/Strain | Titer (mg/L) | Fold Change | Key Mechanism |
---|---|---|---|---|
None (wild-type yeast) | N/A | 0.8 ± 0.1 | 1.0 | Baseline |
Reticuline feeding | 1.0 mM | 35.2 ± 2.7 | 44.0 | Bypass early pathway |
Tyrosine hyperproduction | Strain YT1 | 28.5 ± 1.9 | 35.6 | Increased precursor pool |
ADH knockout | Strain YADHΔ | 43.7 ± 3.2 | 54.6 | Stabilized aldehyde intermediates |
PLP supplementation | 0.1 mM | 65.8 ± 4.1 | 82.3 | Transaminase activation |
Combined engineering | Strain YPH-8 + PLP | 523.2 ± 21.5 | 654.0 | Synergistic effect |
Transcription factor engineering further amplified production: Expression of the C. fortunei bHLH-type regulator CfTFR1 under a galactose-inducible promoter boosted pathway gene expression 5.3-fold, yielding 1.1 g/L demethylcephalotaxinone in fed-batch bioreactors. This represents the highest reported titer for any cephalotaxane alkaloid in engineered systems, demonstrating the power of integrated precursor engineering and regulatory control for complex plant alkaloid production [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: